3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
CAS No.: 212321-78-3
VCID: VC21337457
Molecular Formula: C32H37N7O5
Molecular Weight: 599.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid - 212321-78-3](/images/no_structure.jpg)
Description |
The compound 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid is a complex organic molecule that has been involved in various chemical syntheses, particularly in the context of pharmaceuticals. This compound is often used as an intermediate in the synthesis of more complex molecules, such as those related to dabigatran derivatives . Synthesis PathwaysThe synthesis of 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid typically involves multi-step reactions starting from simpler organic compounds. The process may include the formation of benzimidazole derivatives and subsequent modifications to introduce the carbamimidoyl and pyridyl groups . Applications in PharmaceuticalsThis compound is often used as an intermediate in the synthesis of dabigatran derivatives, which are anticoagulant drugs. Dabigatran etexilate, for example, is a prodrug that is metabolized to dabigatran, which acts as a direct thrombin inhibitor . Biological ActivityWhile specific biological activity data for 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid are not detailed in the search results, compounds with similar structures are often investigated for their potential pharmacological effects. The presence of benzimidazole and pyridine rings can contribute to various biological activities, including anticoagulant, anticancer, or antimicrobial effects, depending on the specific modifications and substitutions . Synthesis Pathways
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 212321-78-3 | |||||||||
Product Name | 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |||||||||
Molecular Formula | C32H37N7O5 | |||||||||
Molecular Weight | 599.7 g/mol | |||||||||
IUPAC Name | 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |||||||||
Standard InChI | InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43) | |||||||||
Standard InChIKey | UGEWTLXHMYKLCO-UHFFFAOYSA-N | |||||||||
Isomeric SMILES | CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)\N | |||||||||
SMILES | CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 | |||||||||
Canonical SMILES | CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 | |||||||||
Appearance | White to Off-White Solid | |||||||||
Melting Point | 113-126°C | |||||||||
Purity | > 95% | |||||||||
Quantity | Milligrams-Grams | |||||||||
Synonyms | N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine; Desethyl Pradaxa | |||||||||
PubChem Compound | 135565549 | |||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume